molecular formula C11H19N B1360117 N-methyladamantan-1-amine CAS No. 3717-38-2

N-methyladamantan-1-amine

Cat. No. B1360117
CAS RN: 3717-38-2
M. Wt: 165.27 g/mol
InChI Key: NZOLSRPWNVZXTK-UHFFFAOYSA-N
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Description

N-methyladamantan-1-amine, also known as N-methyl-1-adamantanamine, is an organic compound with the molecular formula C11H19N . It has a molecular weight of 165.28 . The compound is typically stored in a dark place, sealed in dry, room temperature conditions .


Synthesis Analysis

The synthesis of N-methyladamantan-1-amine involves the replacement of the metabolically unstable azepane ring with a 1-adatamantamine moiety . This process was designed to improve the metabolic stability of the cyclic amine fragment of the lead compound .


Molecular Structure Analysis

N-methyladamantan-1-amine is a tertiary amine, meaning it has three groups attached to the nitrogen atom . It contains a total of 53 bonds, including 22 non-H bonds, 4 rotatable bonds, 1 five-membered ring, 4 six-membered rings, and 3 eight-membered rings .


Chemical Reactions Analysis

Amines, such as N-methyladamantan-1-amine, are known to react with carbonyl compounds. The reaction typically begins with the formation of a bond between the carbonyl carbon and an attacking nucleophile .


Physical And Chemical Properties Analysis

N-methyladamantan-1-amine is a tertiary amine, which means it has three groups attached to the nitrogen atom . It has a high GI absorption and is BBB permeant . The compound has a log Po/w (iLOGP) of 2.49, indicating its lipophilicity . It is soluble, with a solubility of 0.364 mg/ml or 0.0022 mol/l .

Scientific Research Applications

Retinal Neuroprotection

  • Application : N-methyladamantan-1-amine derivatives have been shown to protect against retinal ischemia-reperfusion damage in rats, acting as sigma1 receptor agonists. This suggests potential therapeutic applications in retinal neuroprotection.
  • Reference : (Bucolo et al., 2006).

Chemical Synthesis

  • Application : N-Methyl- and N-alkylamines, including N-methyladamantan-1-amine, are important in the synthesis of life-science molecules. Their synthesis using earth-abundant metal-based catalysts is a significant area of research.
  • Reference : (Senthamarai et al., 2018).

CO2 Utilization in Chemical Synthesis

  • Application : The N-methylation of amines, including N-methyladamantan-1-amine, using CO2 as a methyl source is an innovative approach in chemical synthesis, offering an environmentally friendly alternative.
  • Reference : (Niu et al., 2017).

Pharmaceutical Development

  • Application : Memantine derivatives, including N-methyladamantan-1-amine, are explored as multitarget agents in Alzheimer’s disease, combining the amantadine core with neuroprotectants, antioxidants, and Aβ-aggregation inhibitors.
  • Reference : (Marotta et al., 2020).

CO2 Capture Technology

  • Application : N-methyladamantan-1-amine derivatives are used in novel amine solvent blendsfor CO2 capture, indicating potential for efficient and cost-effective greenhouse gas control.

Nanoparticle Synthesis

  • Application : Amines including N-methyladamantan-1-amine play a crucial role as reductants and capping agents in metal nanoparticle synthesis, particularly gold, due to their affinity to nitrogen.
  • Reference : (Subramaniam et al., 2005).

Biomass-Based Alcohol Amination

  • Application : N-methyladamantan-1-amine is relevant in the chemical industry for the amination of biomass-based alcohols, an important process in the production of amines for various applications.
  • Reference : (Pera‐Titus & Shi, 2014).

Dielectric Relaxation Studies

  • Application : Studies on dielectric absorption spectra of primary amines, including 1-aminoadamantane, provide insights into the behavior and properties of these compounds at low temperatures.
  • Reference : (Gilchrist & Godfrin, 1983).

Catalyst Development

  • Application : N-methyladamantan-1-amine is involved in catalytic processes for N-methylation of amines, which is crucial for synthesizing bioactive compounds and chemical intermediates.
  • Reference : (Liu et al., 2021).

Safety And Hazards

The safety information for N-methyladamantan-1-amine indicates that it should be handled with caution . The compound has been assigned the signal word “Warning” and is associated with the GHS07 pictogram . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N-methyladamantan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOLSRPWNVZXTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190650
Record name 1-Adamantanamine, N-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyladamantan-1-amine

CAS RN

3717-38-2, 3717-39-3
Record name 1-(Methylamino)adamantane
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URL https://commonchemistry.cas.org/detail?cas_rn=3717-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Adamantanamine, N-methyl-
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Record name NSC187507
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Record name 1-Adamantanamine, N-methyl-
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Record name N-Methyl-1-adamantylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
LI Kas' yan, DV Karpenko, AO Kas' yan… - Russian Journal of …, 2007 - Springer
… N-methyladamantan-1-amine (IIIb), 1-adamantylmethanamine (IIIc), and 1-(1-adamantyl)ethanamine (IIId). Amines IIIa–IIId were used by us previously to obtain adamatane-containing …
Number of citations: 9 link.springer.com
C Bucolo, A Marrazzo, S Ronsisvalle… - European journal of …, 2006 - Elsevier
… The results of this study showed that the new N-methyladamantan-1-amine derivative [(−)-… of all synthesized compounds, the (−)-cis N-methyladamantan-1-amine enantiomer [(−)-MR22] …
Number of citations: 27 www.sciencedirect.com
AK Brel', GM Butov, SV Lisina, YN Budaeva… - Russian Journal of …, 2015 - Springer
… [5] reported on the reaction of 1-bromoadamantane with N-methylformamide on heating in 10% aqueous HCl, which afforded ~90% of N-methyladamantan-1-amine [5]. The above …
Number of citations: 4 link.springer.com
S Intagliata, H Agha, TA Kopajtic, JL Katz… - Medicinal Chemistry …, 2020 - Springer
… The metabolic soft spots of 12 were found to be both the N-ethyl-N-methyladamantan-1-amine moiety, and the 6-propyl chain. Nevertheless, the introduction of a bicyclic moiety such as …
Number of citations: 6 link.springer.com
A Marrazzo, O Prezzavento, L Pasquinucci, F Vittorio… - Il Farmaco, 2001 - Elsevier
… The formylation of 1-adamantanamine (Scheme 3) with ethyl formate and subsequent reduction of amide 8 with LiAlH 4 produced the N-methyladamantan-1-amine 9. Nucleophilic …
Number of citations: 20 www.sciencedirect.com
G Ronsisvalle, A Marrazzo, O Prezzavento… - Bioorganic & medicinal …, 2000 - Elsevier
… Evaporation under reduced pressure gave N-methyladamantan-1-amine hydrochloride which was crystallized from ethanol (0.51 g, 95% ); mp 242–244 C; MS: m/z 165 [M] + ; anal. (C …
Number of citations: 31 www.sciencedirect.com
TA Mavlyutov, RW Nickells, LW Guo - Molecular vision, 2011 - ncbi.nlm.nih.gov
… Less retinal damage has been observed also in rats following injection of other σR1 agonists, that is, PRE-084, neurosteroids, and an N-methyladamantan-1-amine derivative [(-)-MR22] …
Number of citations: 71 www.ncbi.nlm.nih.gov
T Maurice, TP Su - Pharmacology & therapeutics, 2009 - Elsevier
Originally considered an enigmatic protein, the sigma-1 receptor has recently been identified as a unique ligand-regulated molecular chaperone in the endoplasmic reticulum of cells. …
Number of citations: 742 www.sciencedirect.com
J Zhao, BA Mysona, A Qureshi, L Kim… - … & Visual Science, 2016 - arvojournals.org
… In addition, decreased retinal damage was observed in a model of ischemia-reperfusion injury in rats using the σR1 agonists, PRE-084 and N-methyladamantan-1-amine derivative [(−)-…
Number of citations: 30 arvojournals.org
M Skrzycki, H Czeczot - Current Protein and Peptide Science, 2014 - ingentaconnect.com
… They also studied retinal degeneration in a rat model of ischemia-reperfusion, and applied a novel Nmethyladamantan-1-amine derivative [(-)-MR22] high affinity sigma1 receptor …
Number of citations: 11 www.ingentaconnect.com

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